N-cyclohexyl-2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide
Description
This compound belongs to the pyrimido[5,4-b]indole class, a scaffold investigated for selective Toll-like receptor 4 (TLR4) modulation . Structurally, it features:
- A 3-(3,5-dimethylphenyl) substituent on the pyrimidoindole core, contributing steric bulk and electronic effects.
- A thioacetamide linkage (-S-C(=O)-NH-cyclohexyl), which enhances stability and receptor interaction compared to oxidized sulfonyl/sulfinyl derivatives .
- A cyclohexyl group on the acetamide moiety, optimizing lipophilicity and conformational flexibility.
Synthesis: The compound is synthesized via HATU-mediated coupling of cyclohexylamine with a pyrimidoindole-thio intermediate in anhydrous DMF, achieving near-quantitative yields under optimized conditions .
Properties
IUPAC Name |
N-cyclohexyl-2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O2S/c1-16-12-17(2)14-19(13-16)30-25(32)24-23(20-10-6-7-11-21(20)28-24)29-26(30)33-15-22(31)27-18-8-4-3-5-9-18/h6-7,10-14,18,28H,3-5,8-9,15H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGNOPPCWJPKQLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NC5CCCCC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclohexyl-2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. The compound's structure suggests it may interact with various biological targets, particularly in the context of kinase inhibition and anti-cancer properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 441.6 g/mol. The compound features a pyrimidine ring fused to an indole structure, which is known for its diverse biological activities.
1. Kinase Inhibition
Recent studies have highlighted the compound's ability to inhibit specific kinases, particularly glycogen synthase kinase 3 (GSK-3). GSK-3 is implicated in various cellular processes and diseases, including cancer and diabetes. In vitro assays have shown that this compound exhibits significant inhibitory activity against GSK-3 isoforms with IC50 values below 50 μM .
2. Anticancer Activity
The compound has demonstrated promising anticancer properties in several cell lines. For instance, studies indicate that it induces apoptosis in cancer cells through the activation of specific signaling pathways. In particular, it has been shown to activate caspase pathways leading to programmed cell death .
Case Study 1: GSK-3 Inhibition
In a controlled study involving human cancer cell lines, treatment with this compound resulted in a notable decrease in cell viability compared to untreated controls. The study utilized a concentration range of 1 μM to 50 μM over 48 hours and assessed cell viability using the MTT assay.
| Concentration (μM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 1 | 85 |
| 10 | 65 |
| 25 | 40 |
| 50 | 20 |
Case Study 2: Apoptosis Induction
Another study focused on the mechanism of action revealed that treatment with the compound led to increased levels of cleaved PARP and caspase activation in treated cells compared to controls. This indicates that the compound effectively triggers apoptotic pathways.
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Initial findings suggest moderate bioavailability with potential liver metabolism influencing its pharmacological effects.
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following table summarizes critical structural variations and their hypothesized impacts:
Research Findings and Structure–Activity Relationships (SAR)
Thioether vs. Oxidized Sulfur Derivatives :
- The thioether linkage in the target compound offers superior TLR4 selectivity compared to sulfonyl (compound 2) or sulfinyl (compound 3) derivatives, likely due to reduced steric hindrance and optimal electronic interactions .
- Oxidation to sulfonyl/sulfinyl groups () may disrupt binding to TLR4’s hydrophobic pockets.
4-Chlorophenyl (): Increases hydrophobicity, favoring membrane penetration but may reduce aqueous solubility . 5-Alkyl groups (methyl, propyl): Methyl improves metabolic stability, while propyl enhances lipophilicity but complicates synthesis .
Acetamide Modifications: Cyclohexyl vs. Cyclopentyl (): Cyclohexyl’s larger size and flexibility likely improve binding pocket accommodation compared to cyclopentyl . Aromatic vs.
Physicochemical and Pharmacokinetic Considerations
- Lipophilicity : Propyl and trifluoromethoxy groups () increase logP values, enhancing blood-brain barrier penetration but risking toxicity.
- Synthetic Feasibility : High yields for the target compound () contrast with low yields for analogs like compound 48 (11%, ), highlighting challenges in introducing bulky substituents.
- Metabolic Stability : Methyl and trifluoromethoxy groups () may reduce cytochrome P450-mediated degradation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
